molecular formula C17H25BFNO2 B566939 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1256360-38-9

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B566939
CAS No.: 1256360-38-9
M. Wt: 305.2
InChI Key: QNJZSSCPNOKEAJ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Mechanism of Action

Target of Action

The compound, also known as “2-Fluoro-3-pyrrolidinomethylphenylboronic acid, pinacol ester”, is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . The reaction involves the oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the product .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics . The reaction is highly versatile and can be used to construct a wide range of carbon-carbon bonds, enabling the synthesis of complex organic structures .

Result of Action

The result of the action of “2-Fluoro-3-pyrrolidinomethylphenylboronic acid, pinacol ester” is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows the construction of complex organic structures from simpler building blocks .

Action Environment

The efficacy and stability of the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors, including the choice of solvent, the temperature, and the presence of a base . The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups , making it a versatile tool in organic synthesis.

Preparation Methods

The synthesis of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Fluorine-containing compounds are known for their enhanced biological activity and stability, making this compound a potential candidate for drug development.

    Industry: The compound can be used in the synthesis of advanced materials and polymers due to its unique chemical properties.

Comparison with Similar Compounds

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can be compared with other boronic ester derivatives, such as:

Properties

IUPAC Name

1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(15(14)19)12-20-10-5-6-11-20/h7-9H,5-6,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZSSCPNOKEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682358
Record name 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-38-9
Record name Pyrrolidine, 1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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